REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH2:12][CH2:13][C:14](=[O:15])[OH:16])[cH:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH2:22]([Li:23])[CH2:24][CH2:25][CH3:26].[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[ClH:27]>>[c:2]12[c:3]([cH:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1)[CH2:12][CH2:13][C:14]2=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCc1ccc(C(F)(F)F)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C1CCc2ccc(C(F)(F)F)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |